1-Undecyne, 1-chloro-
CAS No.: 56772-82-8
Cat. No.: VC19605789
Molecular Formula: C11H19Cl
Molecular Weight: 186.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56772-82-8 |
|---|---|
| Molecular Formula | C11H19Cl |
| Molecular Weight | 186.72 g/mol |
| IUPAC Name | 1-chloroundec-1-yne |
| Standard InChI | InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-9H2,1H3 |
| Standard InChI Key | NZPGJWVGKRKUGM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC#CCl |
Introduction
Structural and Physical Properties
Molecular Architecture
1-Undecyne, 1-chloro- likely adopts a linear hydrocarbon chain with a terminal chlorine substituent on the first carbon and a triple bond between the first and second carbons. This configuration combines the reactivity of both alkyne and alkyl chloride functionalities. Comparative data from 1-undecyne (C₁₁H₂₀) and 1-chloroundecane (C₁₁H₂₃Cl) suggest a molecular weight of approximately 186.72 g/mol, interpolated from analogs .
Key Physical Parameters:
The triple bond introduces significant electron density distortion, potentially lowering the compound’s stability compared to saturated analogs like 1-chloroundecane .
Synthetic Pathways
Chlorination of 1-Undecyne
The most plausible route involves chlorinating 1-undecyne (C₁₁H₂₀) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:
This reaction typically proceeds under anhydrous conditions at 50–70°C, with yields dependent on steric hindrance from the alkyne’s linear chain .
Alternative Methods
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Nucleophilic Substitution: Reacting 1-undecyne with chlorine gas (Cl₂) in the presence of UV light, though this risks over-chlorination.
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Cross-Coupling: Sonogashira coupling of chlorinated precursors with terminal alkynes, though this method is less direct .
Reactivity and Chemical Behavior
Alkyne-Specific Reactions
The terminal triple bond enables characteristic alkyne reactions:
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Hydrohalogenation: Addition of HCl or HBr across the triple bond, yielding geminal dihalides.
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Oxidative Cleavage: Reaction with ozone or KMnO₄ produces carboxylic acids or ketones, depending on conditions.
Halogen Substitution
The chlorine atom participates in nucleophilic substitutions (SN2), though the alkyne’s electron-withdrawing effect may slow reactivity compared to 1-chloroundecane . For example:
Steric and Electronic Effects
Long-chain chlorinated alkynes exhibit reduced reactivity in homocoupling reactions compared to shorter analogs. For instance, gold-catalyzed homocoupling of 1-undecyne derivatives shows yields dropping from ~80% for C₁₀ chains to <20% for C₁₁ .
Applications and Industrial Relevance
Polymer Chemistry
Chlorinated alkynes serve as monomers for conductive polymers. The chlorine substituent enhances solubility in polar solvents, facilitating polymerization into materials with tunable electronic properties .
Pharmaceutical Intermediates
The compound’s dual functionality makes it a candidate for synthesizing antitumor agents or antimicrobial quinolones, where the alkyne enables click chemistry modifications .
Nanomaterial Functionalization
Grafting chlorinated alkynes onto nanocellulose or metal oxides improves interfacial adhesion in composites, leveraging both covalent (Cl–O) and non-covalent (π–π) interactions .
Comparative Analysis with Analogous Compounds
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